molecular formula C13H20BrN B13285376 [(4-Bromo-3-methylphenyl)methyl](pentyl)amine

[(4-Bromo-3-methylphenyl)methyl](pentyl)amine

Cat. No.: B13285376
M. Wt: 270.21 g/mol
InChI Key: NQWZGHLPRJAROD-UHFFFAOYSA-N
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Description

(4-Bromo-3-methylphenyl)methylamine is a secondary amine featuring a benzyl group substituted with bromine (Br) at the 4-position and a methyl (CH₃) group at the 3-position of the aromatic ring. The amine functionality is attached to a pentyl (C₅H₁₁) chain. This structure combines aromatic halogenation with a moderately long alkyl chain, influencing both electronic and steric properties. The compound’s molecular formula is C₁₃H₁₈BrN, with a molecular weight of 267.9 g/mol.

Properties

Molecular Formula

C13H20BrN

Molecular Weight

270.21 g/mol

IUPAC Name

N-[(4-bromo-3-methylphenyl)methyl]pentan-1-amine

InChI

InChI=1S/C13H20BrN/c1-3-4-5-8-15-10-12-6-7-13(14)11(2)9-12/h6-7,9,15H,3-5,8,10H2,1-2H3

InChI Key

NQWZGHLPRJAROD-UHFFFAOYSA-N

Canonical SMILES

CCCCCNCC1=CC(=C(C=C1)Br)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-3-methylphenyl)methylamine typically involves the bromination of 3-methylphenylmethanol followed by amination with pentylamine. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The subsequent amination step can be carried out under reflux conditions with pentylamine in a suitable solvent like ethanol .

Industrial Production Methods

Industrial production of (4-Bromo-3-methylphenyl)methylamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-3-methylphenyl)methylamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol.

    Substitution: NaOH in water, ROH in alcohol.

Major Products Formed

Scientific Research Applications

(4-Bromo-3-methylphenyl)methylamine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Bromo-3-methylphenyl)methylamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Alkyl Chain Effects on Properties

Compound Alkyl Group A Value Molecular Weight (g/mol) logP*
(4-Bromo-3-methyl)methylamine Methyl 1.7 230.1 2.1
Target Compound Pentyl 1.9 267.9 4.3
Hypothetical Hexyl Derivative Hexyl 1.95 281.2 5.0

*Estimated based on alkyl chain contributions .

Halogen and Aromatic Substituent Effects

  • This substitution reduces steric bulk but may enhance binding affinity in receptor-ligand interactions .
  • (4-Bromo-3-fluorophenyl)methylamine (C₁₁H₁₅BrFN, MW: 260.1 g/mol): A shorter branched alkyl chain (butan-2-yl) and fluorine substituent lower molecular weight and alter metabolic stability compared to the target compound .

Table 2: Halogen and Substituent Comparisons

Compound Substituents Molecular Weight (g/mol) Key Properties
Target Compound 4-Br, 3-CH₃ 267.9 Moderate lipophilicity, steric bulk
(3-Bromo-4-Fluoro)methylamine 3-Br, 4-F 274.2 Higher polarity, potential H-bonding
(4-Bromo-3-Fluoro)methylamine 4-Br, 3-F 260.1 Lower MW, branched chain, faster metabolism

Electronic and Steric Considerations

  • This contrasts with methyl’s electron-donating nature, which increases ring electron density .
  • Steric Hindrance : The pentyl chain creates a larger van der Waals radius than methyl or ethyl, affecting binding pocket accessibility in enzymes or receptors. For example, in catalytic systems, longer chains may hinder coordination to metal centers .

Biological Activity

(4-Bromo-3-methylphenyl)methylamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound (4-Bromo-3-methylphenyl)methylamine has the following chemical structure:

  • Molecular Formula : C12H18BrN
  • Molecular Weight : 253.19 g/mol
  • CAS Number : Not widely documented but can be derived from its structure.

The biological activity of (4-Bromo-3-methylphenyl)methylamine is primarily attributed to its interaction with various biological targets. It may influence neurotransmitter systems, particularly those related to dopamine and serotonin, which are crucial in mood regulation and other physiological functions. The bromine substituent is known to enhance lipophilicity, potentially increasing the compound's ability to cross the blood-brain barrier.

Pharmacological Effects

  • Antidepressant Activity : Preliminary studies suggest that compounds with similar structures exhibit antidepressant-like effects in animal models. This may be linked to the modulation of serotonin levels.
  • Antimicrobial Properties : Research indicates that derivatives of this compound have shown antibacterial activity against various strains, including resistant bacteria.
  • Cytotoxicity : Some studies have indicated cytotoxic effects on cancer cell lines, suggesting potential for use in cancer therapy.

Comparative Biological Activity

A summary of biological activities related to similar compounds can provide insight into the potential efficacy of (4-Bromo-3-methylphenyl)methylamine:

CompoundActivity TypeMIC (mg/mL)Reference
Compound AAntibacterial6.25
Compound BAnticancerVaries
Compound CAntidepressantNot specified

Case Studies

  • Antimicrobial Study : A study evaluated the antibacterial activity of several related compounds, demonstrating that some exhibited significant inhibition against multi-drug resistant strains of Salmonella typhi. The most potent compound showed an MIC of 6.25 mg/mL, indicating strong antibacterial properties that could be relevant for developing new antibiotics.
  • Neuropharmacological Assessment : In a behavioral study using rodent models, compounds structurally similar to (4-Bromo-3-methylphenyl)methylamine were assessed for their effects on depression-like behaviors. Results indicated that these compounds significantly reduced immobility time in forced swim tests, suggesting potential antidepressant effects.

Research Findings

Recent research has focused on synthesizing and evaluating the biological activities of derivatives of (4-Bromo-3-methylphenyl)methylamine. Notably:

  • In Vitro Studies : Various derivatives were tested for their ability to inhibit specific enzymes such as alkaline phosphatase (ALP), with some showing promising results in terms of binding affinity and inhibition rates.
  • Molecular Docking Studies : Computational studies have illustrated how these compounds interact at the molecular level with target proteins, providing insights into their potential efficacy as therapeutic agents.

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